molecular formula C14H14N2O3 B2508831 6-(2,3-Dimethylphenoxy)-2-methyl-3-nitropyridine CAS No. 2375271-13-7

6-(2,3-Dimethylphenoxy)-2-methyl-3-nitropyridine

Cat. No.: B2508831
CAS No.: 2375271-13-7
M. Wt: 258.277
InChI Key: FXPIFTWWUXTWSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,3-Dimethylphenoxy)-2-methyl-3-nitropyridine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a nitro group (-NO2) attached to a pyridine ring, which is further substituted with a 2,3-dimethylphenoxy group and a methyl group

Preparation Methods

The synthesis of 6-(2,3-Dimethylphenoxy)-2-methyl-3-nitropyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dimethylphenol and 2-methyl-3-nitropyridine as the primary starting materials.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Synthetic Route: The 2,3-dimethylphenol undergoes a nucleophilic substitution reaction with 2-methyl-3-nitropyridine, resulting in the formation of this compound.

    Industrial Production: On an industrial scale, the synthesis may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

6-(2,3-Dimethylphenoxy)-2-methyl-3-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C), leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 6-(2,3-Dimethylphenoxy)-2-methyl-3-aminopyridine.

Scientific Research Applications

6-(2,3-Dimethylphenoxy)-2-methyl-3-nitropyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-(2,3-Dimethylphenoxy)-2-methyl-3-nitropyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

    Pathways: It can influence signaling pathways involved in inflammation, microbial growth, and other physiological processes.

Comparison with Similar Compounds

6-(2,3-Dimethylphenoxy)-2-methyl-3-nitropyridine can be compared with other similar compounds, such as:

    6-(2,3-Dimethylphenoxy)-2-methylpyridin-3-amine: This compound is similar but has an amine group instead of a nitro group, leading to different chemical and biological properties.

    2-Methyl-3-nitropyridine: Lacks the phenoxy group, resulting in different reactivity and applications.

    2,3-Dimethylphenol: The phenol precursor used in the synthesis, which has distinct properties compared to the final nitropyridine compound.

Properties

IUPAC Name

6-(2,3-dimethylphenoxy)-2-methyl-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-9-5-4-6-13(10(9)2)19-14-8-7-12(16(17)18)11(3)15-14/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPIFTWWUXTWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC(=C(C=C2)[N+](=O)[O-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.